Regioisomeric Differentiation: The Critical 6- vs. 1-Carboxylate Distinction
Methyl 4-oxo-3,4-dihydrophthalazine-6-carboxylate is a specific regioisomer of methyl 4-oxo-3,4-dihydrophthalazinecarboxylate. While direct comparative data for the 6-carboxylate is absent in the primary literature, the vast majority of published phthalazinone-based bioactive compounds and synthetic methodologies focus on the 1-substituted isomer, such as Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate [1]. The 1-carboxylate is frequently used to generate c-Met kinase and P-glycoprotein inhibitors [1] [2]. The 6-carboxylate isomer provides a distinct and less-explored vector for diversification, enabling the creation of novel intellectual property and accessing chemical space orthogonal to that of the 1-substituted series. This regioisomeric differentiation is a critical factor for procurement when the synthetic or biological target requires a 6-substituted phthalazinone core.
| Evidence Dimension | Substitution Position on Phthalazinone Core |
|---|---|
| Target Compound Data | Carboxylate at the 6-position |
| Comparator Or Baseline | Methyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate |
| Quantified Difference | Qualitative difference in chemical and biological potential due to regioisomerism. |
| Conditions | Structural comparison; inferred from the prevalence of 1-substituted phthalazinones in the scientific literature. |
Why This Matters
For a medicinal chemist or process chemist, the specific regioisomer is non-negotiable; procurement of the incorrect isomer will derail a synthetic route or invalidate a structure-activity relationship study.
- [1] Liu, J., et al. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 2014, 22(13), 3341-3349. View Source
- [2] Wiese, M., et al. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. 2019. View Source
